molecular formula C20H17NO4 B2877937 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one CAS No. 946383-49-9

3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one

Cat. No.: B2877937
CAS No.: 946383-49-9
M. Wt: 335.359
InChI Key: WTYBEQOXLOPLIW-UHFFFAOYSA-N
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Description

3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with a phenylmorpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

The phenylmorpholine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable morpholine derivative with a phenyl halide under basic conditions. The final step involves coupling the chromen-2-one core with the phenylmorpholine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the phenylmorpholine moiety can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The phenylmorpholine moiety can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, while the chromen-2-one core provides additional stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-phenylmorpholine-4-carbonyl)benzonitrile: Similar structure but with a benzonitrile group instead of the chromen-2-one core.

    2-phenylmorpholine-4-carbonyl derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one is unique due to the presence of both the chromen-2-one core and the phenylmorpholine moiety. This combination provides a unique set of chemical properties and potential applications that are not found in other similar compounds. The chromen-2-one core offers specific optical and electronic properties, while the phenylmorpholine moiety provides additional bioactivity and chemical reactivity.

Properties

IUPAC Name

3-(2-phenylmorpholine-4-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-19(16-12-15-8-4-5-9-17(15)25-20(16)23)21-10-11-24-18(13-21)14-6-2-1-3-7-14/h1-9,12,18H,10-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYBEQOXLOPLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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